molecular formula C15H18INO2 B2382120 (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone CAS No. 861209-88-3

(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

Cat. No.: B2382120
CAS No.: 861209-88-3
M. Wt: 371.218
InChI Key: GFDLYAUWHDIGAS-UHFFFAOYSA-N
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Description

(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an iodine atom on the phenyl ring and the spiro linkage involving an oxa-azaspiro moiety makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone typically involves the reaction of 4-iodophenyl derivatives with spiro intermediates. One common method includes the use of oxidants such as PhI(OAc)2 (iodobenzene diacetate) which has shown better activity compared to bis(trifluoroacetoxy)iodobenzene (PIFA) in the reaction . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone involves its interaction with specific molecular targets. The presence of the iodine atom and the spiro structure allows it to interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in disrupting cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone: Similar structure but with a bromine atom instead of iodine.

    (4-Chlorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The uniqueness of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher reactivity make this compound particularly interesting for further research and applications.

Properties

IUPAC Name

(4-iodophenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO2/c16-13-6-4-12(5-7-13)14(18)17-10-11-19-15(17)8-2-1-3-9-15/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDLYAUWHDIGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(CCO2)C(=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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